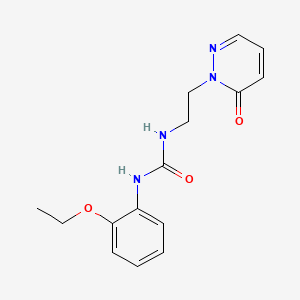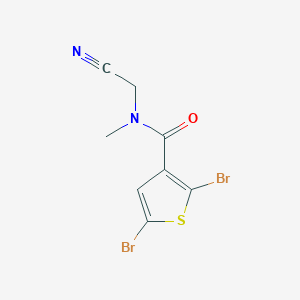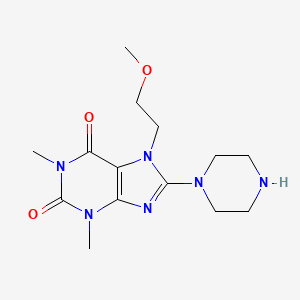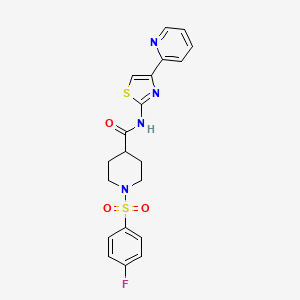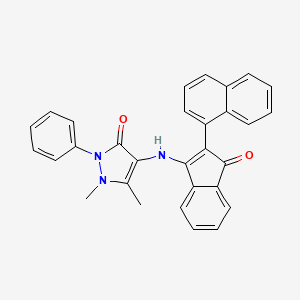
2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss related benzenesulfonamide derivatives and their biological activities, which can provide insight into the chemical class to which the compound belongs. For instance, the first paper discusses a series of benzenesulfonamide derivatives that were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes, with a particular focus on the effects of substituents on the phenyl ring adjacent to the sulfonamide group .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is not explicitly detailed in the provided papers. However, the first paper indicates that a series of derivatives were synthesized, suggesting that the compound could be synthesized using similar methods, which might involve the introduction of substituents to the benzenesulfonamide core to achieve desired biological activities .
Molecular Structure Analysis
The second paper provides information on the crystal structure of a different benzenesulfonamide derivative, which includes π-π interactions and hydrogen-bonding interactions that result in a three-dimensional network . This suggests that the compound "2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" may also exhibit interesting structural features that could be analyzed using crystallography to understand its molecular interactions.
Chemical Reactions Analysis
Neither of the provided papers discusses the chemical reactions of benzenesulfonamide derivatives in detail. However, the first paper's focus on the biological activity of these compounds implies that they may undergo metabolic reactions in biological systems, particularly related to their role as COX-2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide" are not described in the provided papers. However, the introduction of fluorine atoms as mentioned in the first paper is known to affect the physical and chemical properties of benzenesulfonamide derivatives, such as increasing COX1/COX-2 selectivity, which could be relevant for the compound .
Applications De Recherche Scientifique
Chemical Synthesis and Drug Development
Glycosylation Reactions : The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride was found to be a potent method for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating diverse glycosidic linkage formations. This methodology could be applicable in the synthesis of complex carbohydrates and related molecules (Crich & Smith, 2001).
Membrane-bound Phospholipase A2 Inhibitors : Research on substituted benzenesulfonamides has led to the development of potent inhibitors of membrane-bound phospholipase A2, with applications in reducing the size of myocardial infarction in rats. This suggests potential therapeutic applications for compounds with a benzenesulfonamide moiety in cardiovascular diseases (Oinuma et al., 1991).
Anticancer and Antiviral Research
- Anticancer and Anti-HCV Agents : A study on celecoxib derivatives, including those with benzenesulfonamide structures, showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the potential of sulfonamide derivatives in developing therapeutics for inflammation, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).
Photochemistry and Material Science
- Singlet Oxygen Quantum Yield in Photodynamic Therapy : A new zinc phthalocyanine derivative with benzenesulfonamide groups was synthesized and characterized for its high singlet oxygen quantum yield. This property is crucial for the effectiveness of Type II photosensitizers in photodynamic therapy for cancer treatment, indicating the role of sulfonamide derivatives in developing photosensitizing agents (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
- Carbonic Anhydrase Inhibitors : Sulfonamides incorporating various moieties were investigated as inhibitors of human carbonic anhydrases, important for treating conditions like glaucoma, epilepsy, obesity, and cancer. These studies provide insights into designing selective and potent inhibitors for therapeutic use, underscoring the importance of sulfonamide derivatives in medicinal chemistry (Alafeefy et al., 2015).
Safety and Hazards
Specific safety and hazard information for this compound is not available in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Orientations Futures
While specific future directions for this compound are not available in the search results, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there may be ongoing research and development efforts involving this compound and similar piperidine derivatives.
Propriétés
IUPAC Name |
2,5-difluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2S2/c18-14-3-4-16(19)17(10-14)25(22,23)20-11-13-5-7-21(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13,20H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKWPNWZGPYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

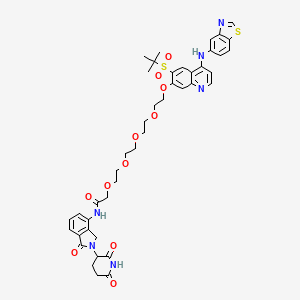
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2515074.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)
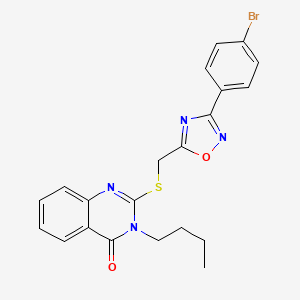
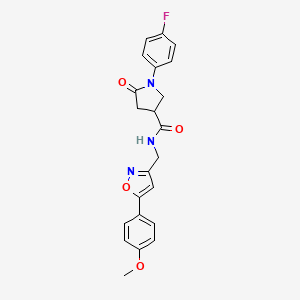
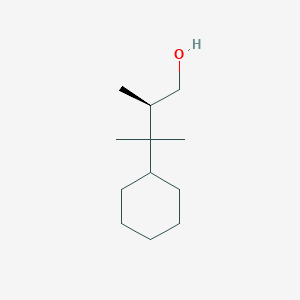
![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)

